POLYAMINOPROPYL BIGUANIDE POLYAMINOPROPYL BIGUANIDE
Brand Name: Vulcanchem
CAS No.: 133029-32-0
VCID: VC0238606
InChI: InChI=1S/C8H19N5/c1-2-3-4-5-6-12-8(11)13-7(9)10/h2-6H2,1H3,(H6,9,10,11,12,13)
SMILES: CCCCCCN=C(N)N=C(N)N
Molecular Formula: C8H19N5
Molecular Weight: 185.27 g/mol

POLYAMINOPROPYL BIGUANIDE

CAS No.: 133029-32-0

Cat. No.: VC0238606

Molecular Formula: C8H19N5

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

POLYAMINOPROPYL BIGUANIDE - 133029-32-0

Specification

CAS No. 133029-32-0
Molecular Formula C8H19N5
Molecular Weight 185.27 g/mol
IUPAC Name 1-(diaminomethylidene)-2-hexylguanidine
Standard InChI InChI=1S/C8H19N5/c1-2-3-4-5-6-12-8(11)13-7(9)10/h2-6H2,1H3,(H6,9,10,11,12,13)
Standard InChI Key VAZJLPXFVQHDFB-UHFFFAOYSA-N
SMILES CCCCCCN=C(N)N=C(N)N
Canonical SMILES CCCCCCN=C(N)N=C(N)N

Introduction

Chemical Structure and Properties

Polyaminopropyl biguanide is a polymer with the chemical formula (C5H11N5)n, consisting of biguanide functional groups connected by hexyl hydrocarbon chains with varying chain lengths . In its neat form (as hydrochloride salt), it exists as a solid/powder with purity greater than 94.2% . It is frequently marketed as an approximately 20% aqueous, pre-formulation solution for various applications .

The structure can be represented as follows:

PropertyCharacteristic
Chemical Formula(C5H11N5)n
Physical StateSolid/powder (neat form)
Typical Commercial Form20% aqueous solution
Purity>94.2%

Synthesis and Manufacture

One of the current methods for manufacturing Polyaminopropyl Biguanide is through the polycondensation of sodium dicyanamide and hexamethylenediamine . This process yields the polymer with potential impurities including N-(6-aminohexyl)-N'-(6-(6-guanidinohexyl)guanidine, N-cyano-N'-(6-N-cyanoaminohexyl)guanidine, N-cyano-N'-(6-aminohexyl)guanidine, N-cyano-N'-6-(6-guanidinohexyl)guanidine hydrochloride, and 1,6-diguanidinohexane .

Mechanism of Action

Antimicrobial Properties

Polyaminopropyl biguanide exhibits antimicrobial activity through multiple mechanisms, though its efficacy is notably different from related compounds such as polyhexamethylene biguanide (PHMB).

The compound has a unique method of action: the polymer strands are incorporated into the bacterial cell membrane, which disrupts the membrane and reduces its permeability, resulting in a lethal effect on bacteria . Additionally, it is known to bind to bacterial DNA, alter its transcription, and cause lethal DNA damage .

Comparative Efficacy

Research has demonstrated significant differences in antimicrobial efficacy between PAPB and PHMB despite their chemical similarity. In comparative studies, PAPB showed no relevant antimicrobial effects against test bacteria including Staphylococcus aureus and Escherichia coli, while PHMB demonstrated high antimicrobial efficacy against these same organisms .

MicroorganismPAPB EfficacyPHMB Efficacy
Staphylococcus aureusNo relevant effectHigh efficacy
Escherichia coliNo relevant effectHigh efficacy
Pseudomonas aeruginosaTesting performed, no relevant effectNot specifically detailed in results

This comparison highlights that even small changes in the chemical structure of related agents can dramatically affect their efficacy and biological properties .

Applications and Uses

Medical Applications

Polyaminopropyl biguanide has been employed in various medical applications, primarily as an antiseptic with antiviral and antibacterial properties . It is used in:

  • Wound care dressings

  • Contact lens cleaning solutions

  • Alternative treatment for fungal keratitis

Cosmetic Applications

In cosmetic formulations, Polyaminopropyl Biguanide functions primarily as a preservative . The Cosmetic Ingredient Review Expert Panel has reviewed its safety for this purpose.

Personal Care Products

The compound is also found in:

  • Deodorant bodysprays

  • Disinfection products for skin

  • Wet wipes and toilet paper (as polyhexanide/polyaminopropyl biguanide)

ConcentrationAbsorption Rate Through Human EpidermisStudy Type
0.4%8.13 ng/cm²/hIn vitro
1.4%22.8 ng/cm²/hIn vitro
5%350 ng/cm²/hIn vitro
20%1005 ng/cm²/hIn vitro
200 g active ingredient/L (occluded)0.118 ± 0.012 μg/cm²/h (absorption percentage: 0.007% over 24h)Human skin epidermal membranes in diffusion cell

In human epidermal skin biopsies, a low rate of penetration (approximately 0.09%) was noted after 24 hours of exposure to a 5% solution .

Acute and Chronic Toxicity

In oral toxicity studies using rats, the following findings were reported:

  • In a 60-day gavage study, mild toxicity in the liver or kidneys was observed (by microscopic examination) at doses of 2 mg/kg/day (equivalent to 0.2 mg/L of 0.4% solution), 8 mg/kg/day (equivalent to 0.4 mg/L of 0.4% solution), and 32 mg/kg/day (highest dose, equivalent to 1.2 mg/L of 0.4% solution)

  • No mortality was observed in this study

In a 4-week study, rats administered Polyaminopropyl Biguanide in drinking water (doses up to 150 mg/kg) experienced:

  • Dehydration

  • Clinical signs of rough coat and hunched posture

  • Body weight loss (classified as severe)

  • Mild centrilobular hypertrophy in the liver (across all dose groups)

Inhalation Toxicity

Inhalation toxicity studies with rats yielded the following results:

Study DurationNOAEC (No Observed Adverse Effect Concentration)Notable Findings
21-day study0.025 mg/m³Slightly-to-moderately severe pneumonitis at higher concentrations
28-day study0.0239 mg/m³Similar findings

Carcinogenicity and Mutagenicity

The European Chemicals Agency (ECHA) classifies polyaminopropyl biguanide as a CMR substance, meaning it's classified as carcinogenic, mutagenic, or toxic for reproduction .

  • Polyaminopropyl Biguanide was non-mutagenic in several in vitro bacterial assays

  • It was non-clastogenic in an in vivo micronucleus test in mice that received single oral dosages up to 400 mg/kg

  • No induction of unscheduled DNA synthesis was observed in hepatocytes from rats that received single oral doses up to 1500 mg/kg

Sensitization and Irritation

Contact allergy to PAPB has been documented, with cases of allergic reactions to products containing the compound . The Panel for Cosmetic Ingredient Safety has indicated that formulations should be non-irritating and non-sensitizing, possibly based on quantitative risk assessment or other accepted methodologies .

Comparison with Polyhexamethylene Biguanide (PHMB)

Chemical and Functional Differences

Although PAPB and PHMB are chemically related polymeric biguanides, they exhibit significant differences in their biological properties:

CharacteristicPAPBPHMB
CytotoxicityNo or low cytotoxicity after 72hHigh toxicity even in low concentrations
Antimicrobial efficacyNo relevant antimicrobial effectsHigh antimicrobial efficacy
StructureBiguanide groups with propyl linkagesBiguanide groups with hexyl linkages

These findings highlight that small changes in chemical structure between the two compounds dramatically affect their efficacy and safety profiles .

Nomenclature and Identification Challenges

It should be noted that PAPB is often used as a synonymous name for PHMB, creating challenges in distinguishing between the two in literature and product labeling . This confusion is reflected in regulatory documents, with the Scientific Committee on Consumer Safety including PHMB in their opinion on PAPB .

Current Research Trends

Recent research has focused on better understanding the precise mechanisms of action of biguanide compounds, including molecular dynamics studies examining their interactions with bacterial membranes and DNA . These studies provide insights into how structural differences between PAPB and PHMB might explain their different antimicrobial efficacies.

Additionally, in the context of increasing antimicrobial resistance worldwide, researchers are exploring these compounds as potential alternatives to traditional antibiotics, particularly for topical applications and wound care .

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